![molecular formula C7H6BrN3 B2448081 3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1557624-66-4](/img/structure/B2448081.png)

3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

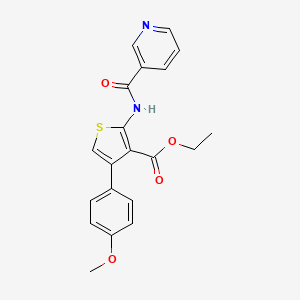

“3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine” is a compound with the molecular weight of 212.05 . It belongs to the class of triazolopyridine . The IUPAC name of this compound is 7-bromo-3-methyl [1,2,4]triazolo [4,3-a]pyridine .

Synthesis Analysis

The synthesis of triazolopyridine derivatives involves the use of chlorinated agents like NCS for hydrazones under very mild conditions . The synthesis of these compounds has been achieved by various techniques .Chemical Reactions Analysis

Triazole compounds, including “3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine” include a molecular weight of 212.05 . More specific physical and chemical properties are not available in the retrieved information.Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine:

Pharmaceutical Development

3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is extensively studied for its potential in pharmaceutical development. Its unique structure allows it to act as a scaffold for the synthesis of various bioactive compounds. Researchers have explored its use in developing new drugs targeting a range of diseases, including cancer, cardiovascular disorders, and neurological conditions .

Antimicrobial Agents

This compound has shown promising results as an antimicrobial agent. Studies have demonstrated its efficacy against a variety of bacterial and fungal pathogens. The triazolo[4,3-a]pyridine core is particularly effective in disrupting microbial cell walls and inhibiting essential enzymes, making it a valuable candidate for new antibiotic development .

Enzyme Inhibition

3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine has been investigated for its ability to inhibit specific enzymes. This property is crucial in the design of enzyme inhibitors that can regulate metabolic pathways and treat diseases such as diabetes and hypertension. Its structure allows for high specificity and potency in enzyme inhibition .

Material Science Applications

Beyond its biological applications, this compound is also explored in material science. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers are investigating its potential to improve the efficiency and stability of these devices .

Catalysis

In the field of catalysis, 3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine serves as a ligand in various catalytic reactions. Its ability to stabilize transition states and facilitate electron transfer makes it an effective catalyst in organic synthesis. This application is particularly valuable in the development of green chemistry processes .

Agricultural Chemistry

This compound is also studied for its potential use in agricultural chemistry. It has been shown to possess insecticidal and herbicidal properties, making it a candidate for developing new agrochemicals. Its effectiveness in pest control and crop protection can contribute to sustainable agricultural practices .

Medicinal Chemistry

In medicinal chemistry, 3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is used as a building block for synthesizing novel therapeutic agents. Its versatility allows for the creation of compounds with diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. This makes it a valuable tool in drug discovery and development .

Chemical Biology

Finally, this compound is utilized in chemical biology to study biological processes at the molecular level. Its ability to interact with various biomolecules, such as proteins and nucleic acids, enables researchers to investigate cellular mechanisms and develop new diagnostic tools. This application is essential for advancing our understanding of complex biological systems .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The interaction with these targets can lead to changes in cellular processes, potentially altering the disease state.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to immune response, cell growth, and differentiation .

Pharmacokinetics

A similar compound, 7-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, has been reported to have high gi absorption and bbb permeability, suggesting good bioavailability .

Result of Action

Similar compounds have shown anti-tumor activity against various cancer cell lines , suggesting that this compound may also have potential therapeutic effects.

Orientations Futures

Triazolopyridines, including “3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine”, have many pharmaceutical applications due to their biological activity . They are being studied for their antimicrobial, antioxidant, and antiviral potential . The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a future direction .

Propriétés

IUPAC Name |

3-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-2-3-11-6(4-5)9-10-7(11)8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAFFEYGTRZMCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN=C(N2C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine | |

CAS RN |

1557624-66-4 |

Source

|

| Record name | 3-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2448001.png)

![3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2448002.png)

![1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2448005.png)

![1-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2448008.png)

![1-[1-(2,4-Difluorophenyl)ethyl]-4-(2-fluoropyridine-4-carbonyl)piperazine](/img/structure/B2448011.png)

![Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2448012.png)

![5-Methyl-3-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2448014.png)

![tert-butyl 1-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2448015.png)

![(3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2448017.png)